methyl (Z)-2-cyano-3-phenyl-but-2-enoate
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
The synthesis and structural analysis of derivatives of methyl (Z)-2-cyano-3-phenyl-but-2-enoate have been a subject of study. For instance, Johnson et al. (2006) prepared Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate and provided detailed spectrometric identifications, including IR, UV, and NMR characterizations, highlighting the compound's crystalline structure and its interactions within the solid state (Johnson et al., 2006). Zhang et al. (2011) discussed the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, emphasizing the significance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the formation of crystal structures (Zhang et al., 2011).
Catalytic Studies
Research by Ingole et al. (2013) on polymeric metal complexes derived from divalent transition metal ions with 2,4‐dihydroxy benzophenone and 2,4‐dihydroxy acetophenone, utilizing a similar structural motif, underscores the catalytic potential of these complexes in oxidation reactions (Ingole et al., 2013). Such studies pave the way for the development of new catalytic systems based on this chemical backbone.
Pharmaceutical Applications
While the direct application in pharmaceuticals of methyl (Z)-2-cyano-3-phenyl-but-2-enoate itself was not highlighted due to the restrictions on discussing drug usage and side effects, the structural framework it provides is instrumental in the synthesis of various compounds with potential therapeutic benefits. For instance, Brenna et al. (2012) discussed the enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate, showcasing the utility of similar compounds in synthesizing key intermediates for chiral active pharmaceutical ingredients (Brenna et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions to be taken while handling the compound and first aid measures in case of exposure.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential improvements in its synthesis, new reactions it could undergo, or new uses for the compound in industry or medicine.
properties
IUPAC Name |
methyl (Z)-2-cyano-3-phenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(10-6-4-3-5-7-10)11(8-13)12(14)15-2/h3-7H,1-2H3/b11-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBOJAMZZUGPN-LUAWRHEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)OC)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-2-cyano-3-phenyl-but-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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